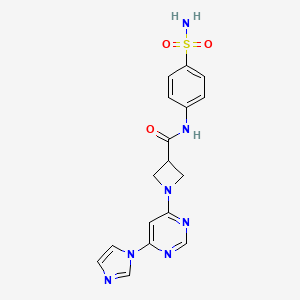
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, imidazole, and pyrimidine moieties. Its molecular formula is C16H18N6O3S, and it has a molecular weight of approximately 398.42 g/mol. The presence of the sulfonamide group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit kinases such as JNK3, which play a role in cell signaling pathways associated with inflammation and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis (MTB), making it a candidate for anti-tubercular drug development .
Antitubercular Activity
Recent studies have evaluated the compound's efficacy against MTB. The following table summarizes the IC50 values of various derivatives compared to the target compound:
| Compound Name | IC50 (μM) | Remarks |
|---|---|---|
| This compound | 2.5 | Significant activity against MTB |
| Pyrazinamide | 2.0 | Standard first-line treatment |
| Compound A | 3.0 | Moderate activity |
The target compound demonstrated an IC50 value of 2.5 μM , indicating promising antitubercular activity that is competitive with established treatments like pyrazinamide .
Cytotoxicity Assessment
Cytotoxicity studies were conducted on human embryonic kidney cells (HEK-293). The results indicated that the compound exhibited low toxicity, with an IC50 greater than 100 μM, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies have shown that the compound inhibits STAT3 signaling pathways in cancer cells, which are often overactive in various malignancies. The IC50 for STAT3 inhibition was found to be 0.79 μM , indicating strong potential as an anticancer agent .
- Tuberculosis Treatment : A study involving animal models demonstrated that administration of the compound significantly reduced bacterial load in infected subjects compared to controls, supporting its potential as a new anti-tubercular agent .
Propiedades
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c18-28(26,27)14-3-1-13(2-4-14)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25)(H2,18,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQEQDVGJKXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














